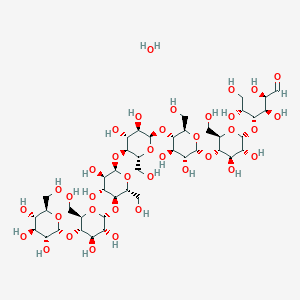

Maltoheptaose hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Maltoheptaose hydrate is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a white crystalline powder with the empirical formula C42H72O36 · xH2O and a molecular weight of approximately 1153.00 (anhydrous basis) . This compound is known for its solubility in water and its ability to form colloidal solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Maltoheptaose hydrate can be synthesized using cyclodextrinase enzymes. One such enzyme, derived from Thermococcus sp B1001, has been successfully expressed and characterized in Bacillus subtilis . The optimal conditions for this enzyme are 90°C and pH 5.5, with a specific activity of 637.95 U/mg . The enzyme exhibits high substrate specificity for cyclodextrins, particularly β-cyclodextrin, which is converted to maltoheptaose .

Industrial Production Methods

In industrial settings, this compound is produced by enzymatic hydrolysis of starch using cyclodextrinase. The process involves the conversion of β-cyclodextrin to maltoheptaose under controlled conditions of temperature, pH, and enzyme concentration . The yield of maltoheptaose can be optimized by adjusting the concentration of β-cyclodextrin and the reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Maltoheptaose hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the glucose units .

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Maltoheptaose hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a substrate for enzymatic studies and as a standard for chromatographic analysis.

Biology: This compound serves as an activator of phosphorylase B for the preparation of heptulose-2-phosphate.

Medicine: It is explored for its potential as a drug delivery agent due to its ability to form nanoparticles.

Industry: This compound is used as an encapsulating agent for aroma compounds in the food industry.

Mécanisme D'action

Maltoheptaose hydrate exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. It activates phosphorylase B, leading to the production of heptulose-2-phosphate . Additionally, its capacity to form hydrogen bonds allows it to absorb microwaves and other forms of radiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Maltooctaose: Composed of eight glucose units, maltooctaose is similar to maltoheptaose but has a higher molecular weight.

Maltodextrins: These are mixtures of glucose polymers with varying degrees of polymerization.

Uniqueness

Maltoheptaose hydrate is unique due to its specific degree of polymerization, which provides distinct functional properties such as high solubility, stability, and the ability to form colloidal solutions . Its high substrate specificity and yield in enzymatic reactions also set it apart from other maltooligosaccharides .

Propriétés

Formule moléculaire |

C42H74O37 |

|---|---|

Poids moléculaire |

1171.0 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate |

InChI |

InChI=1S/C42H72O36.H2O/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37;/h1,9-42,44-66H,2-8H2;1H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+;/m0./s1 |

Clé InChI |

WYYBIPDXMUDOHX-GEXPGIPISA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)